molecular formula C11H9FN2 B1504221 2-Fluoro-3-(pyridin-3-ylmethyl)pyridine CAS No. 1152090-80-6

2-Fluoro-3-(pyridin-3-ylmethyl)pyridine

Cat. No.: B1504221
CAS No.: 1152090-80-6
M. Wt: 188.2 g/mol
InChI Key: ZHFIJMPBIXILCN-UHFFFAOYSA-N
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Description

2-Fluoro-3-(pyridin-3-ylmethyl)pyridine (CAS 1152090-80-6) is a fluorinated pyridine derivative of significant interest in medicinal chemistry and antibacterial research. This compound, with the molecular formula C 11 H 9 FN 2 and a molecular weight of 188.20 g/mol, serves as a valuable building block for the synthesis of more complex molecules . Its structure, featuring a fluorinated pyridine ring linked via a methylene bridge to a second pyridine ring, makes it a versatile intermediate for exploration in drug discovery programs. This compound is particularly relevant for researchers designing and synthesizing novel antibacterial agents. Pyridine heterocycles are widely employed as bioisosteres for benzene rings, often improving the pharmacokinetic properties and stability of lead compounds . Recent scientific literature highlights the strategic modification of pharmaceutical scaffolds by incorporating pyridine rings, such as in the development of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which have demonstrated potent activity against Gram-positive bacteria, including linezolid-resistant strains . The incorporation of fluorine atoms is a common strategy in agrochemical and pharmaceutical development to modulate a molecule's electronegativity, metabolic stability, and biomolecular affinity . For R&D use, the product is provided with a minimum purity of 95% . It is recommended to store the material sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research and laboratory applications only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

1152090-80-6

Molecular Formula

C11H9FN2

Molecular Weight

188.2 g/mol

IUPAC Name

2-fluoro-3-(pyridin-3-ylmethyl)pyridine

InChI

InChI=1S/C11H9FN2/c12-11-10(4-2-6-14-11)7-9-3-1-5-13-8-9/h1-6,8H,7H2

InChI Key

ZHFIJMPBIXILCN-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CC2=C(N=CC=C2)F

Canonical SMILES

C1=CC(=CN=C1)CC2=C(N=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structure places it within a broader class of fluoropyridine derivatives. Key analogs include:

  • 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine : A PET ligand for nicotinic acetylcholine receptors, demonstrating the importance of fluorine in enhancing binding affinity and metabolic stability .
  • 2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine (FPyKYNE) : Used in click chemistry for synthesizing AT1 receptor tracers, highlighting the versatility of fluoropyridines in modular drug design .
  • Pyridin-3-ylmethyl carboxylate derivatives : These compounds exhibit MDR reversal activity, with substituent positioning (e.g., pyridin-3-yl vs. pyridin-2-yl) significantly affecting potency .
Table 1: Structural and Functional Comparison
Compound Key Substituents Application Key Reference
2-Fluoro-3-(pyridin-3-ylmethyl)pyridine 2-F, 3-(pyridin-3-ylmethyl) Theoretical interest in receptor binding
2-Fluoro-3-[2(S)-azetidinylmethoxy]pyridine 2-F, 3-azetidinylmethoxy PET ligand for nicotinic receptors
FPyKYNE 2-F, 3-pent-4-yn-1-yloxy Click chemistry precursor
Pyridin-3-ylmethyl carboxylate (Group B) 3-pyridinylmethyl, variable C4 groups MDR reversal agents

Physicochemical Properties

While exact data for this compound are unavailable, analogs provide insights:

  • Melting Points: Fluoropyridine derivatives with bulky substituents (e.g., hexahydroquinoline-carbonitrile derivatives) exhibit high melting points (268–292°C), attributed to enhanced crystallinity from polar groups like nitriles and carbonyls .
  • Molecular Weight and Stability : Derivatives with aromatic substituents (e.g., 4-substituted phenyl groups) show molecular weights ranging from 466–545 g/mol, with fluorine contributing to metabolic stability .
Table 2: Selected Physicochemical Data for Analogous Compounds
Compound (Example) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
Hexahydroquinoline-carbonitrile (Q2) 497 278–282 77 -CN, C=O, 2-F, NO2
Hexahydroquinoline-carbonitrile (Q12) 509 288–292 76 -CN, C=O, 2-F, -CH3
Pyridin-3-ylmethyl carboxylate (Group B) ~450 (estimated) 3-pyridinylmethyl, carboxylate

Preparation Methods

Stepwise Synthesis from Pyridine Precursors

A patent-documented method for synthesizing fluorinated pyridine derivatives, closely related to 2-fluoropyridine compounds, involves the following key steps:

  • Starting Material: Quinolinic acid or related pyridine dicarboxylic acid derivatives.
  • Conversion to Ester: Quinolinic acid is converted into 2,3-pyridinedioic acid-2-isopropyl ester via reaction with thionyl chloride followed by esterification with isopropanol.
  • Formation of Amino Intermediate: The ester undergoes a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine, producing 3-amino-2-pyridine isopropyl formate after workup.
  • Fluorination: The amino intermediate is treated with sodium nitrite in the presence of hydrogen fluoride-pyridine complex to substitute the amino group with fluorine, yielding 3-fluoro-2-pyridine isopropyl formate.
  • Reduction: Finally, reduction with sodium borohydride in the presence of anhydrous calcium chloride converts the ester to 3-fluoropyridine-2-methanol, a key intermediate structurally related to this compound.

This multi-step synthetic route highlights the use of fluorination via diazotization and nucleophilic substitution with hydrogen fluoride, followed by reduction to obtain fluoropyridine alcohols that can be further functionalized.

Functionalization via Chlorine/Fluorine Exchange and Pyridine Ring Construction

While the above method focuses on fluorination of existing pyridine derivatives, another common approach involves:

  • Chlorine/Fluorine Exchange: Starting from chlorinated pyridine intermediates such as 2,3-dichloro-5-(trifluoromethyl)pyridine, fluorine atoms are introduced via vapor-phase fluorination reactions using catalysts like iron fluoride at elevated temperatures.
  • Pyridine Ring Construction: Alternatively, pyridine rings can be constructed from trifluoromethyl-containing building blocks, allowing for regioselective placement of fluorine and other substituents.
  • Direct Trifluoromethylation: Although more relevant to trifluoromethylpyridines, direct introduction of trifluoromethyl groups using reactive trifluoromethyl copper species has been reported and may be adapted for related fluoropyridine syntheses.

These methods are industrially relevant for large-scale production of fluorinated pyridine derivatives and provide strategies for regioselective fluorine incorporation.

Summary of Key Synthetic Steps and Conditions

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Esterification Quinolinic acid + thionyl chloride + isopropanol, reflux 2,3-pyridinedioic acid-2-isopropyl ester
2 Curtius rearrangement DPPA, triethylamine, reflux 3-amino-2-pyridine isopropyl formate
3 Diazotization and fluorination Sodium nitrite + hydrogen fluoride-pyridine complex 3-fluoro-2-pyridine isopropyl formate
4 Reduction Sodium borohydride + anhydrous CaCl2, reflux 3-fluoropyridine-2-methanol

These steps can be adapted or extended to introduce the pyridin-3-ylmethyl group at the 3-position of the fluoropyridine ring, potentially via subsequent alkylation or cross-coupling reactions.

Research Findings and Industrial Relevance

  • The use of quinolinic acid as a low-cost starting material enables cost-effective synthesis routes for fluoropyridine derivatives.
  • The fluorination step employing diazotization and hydrogen fluoride-pyridine complex is a well-established method for introducing fluorine atoms selectively on the pyridine ring.
  • Industrial processes often combine vapor-phase chlorination and fluorination with catalyst beds to achieve regioselective fluorination on pyridine rings, which could be adapted for the production of this compound.
  • The detailed control of reaction temperature, reagent addition rates, and workup procedures is critical to maximize yield and purity.

Q & A

Q. How do steric and electronic effects of substituents impact catalytic applications?

  • Methodological Answer : Perform Hammett analysis to correlate substituent σ-values with reaction rates (e.g., Suzuki-Miyaura coupling). Steric effects are quantified using Tolman cone angles or buried volume calculations (%Vbur) from crystallographic data. Compare turnover frequencies (TOF) across substituent libraries .

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